molecular formula C10H14N2O B1217153 nicotine-1'-N-oxide CAS No. 491-26-9

nicotine-1'-N-oxide

Cat. No. B1217153
CAS RN: 491-26-9
M. Wt: 178.23 g/mol
InChI Key: RWFBQHICRCUQJJ-NUHJPDEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Nicotine-1'-N-oxide is synthesized from (−)-nicotine using hydrogen peroxide, yielding two optically active stereoisomers. This oxidation process is enzymatically driven in animal tissues, including liver and lung tissues of guinea-pigs, rabbits, and humans, as well as in the roots, stems, and leaves of Nicotiana tabacum and related species (Booth & Boyland, 1970); (Phillipson & Handa, 1975).

Molecular Structure Analysis

The molecular structure of nicotine-1'-N-oxide has been characterized by nuclear magnetic resonance (NMR) spectroscopy, revealing the presence of diastereoisomers, specifically R,S-cis and S,S-trans diastereoisomers. These findings highlight the stereospecific nature of its formation and provide insights into the potential mechanisms of N-oxide formation (Beckett, Jenner, & Gorrod, 1973).

Chemical Reactions and Properties

Nicotine-1'-N-oxide undergoes various chemical reactions, including enzymatic reduction back to nicotine, indicating its role in the metabolic pathway of nicotine in biological systems. The presence of specific isomers in the urine of smokers further points to the stereoselective metabolism of nicotine in humans, with the trans diastereomer being predominantly formed (Park et al., 1993).

Physical Properties Analysis

The physical properties of nicotine-1'-N-oxide, including its solubility, crystalline form, and specific isomers, contribute to our understanding of its behavior in biological systems and its detection in various tissues and bodily fluids. The synthesis and characterization of its crystalline forms and the isolation of specific isomers have been fundamental in studying its pharmacokinetics and metabolism (Gol'dfarb & Zvorykina, 1958).

Chemical Properties Analysis

The enzymatic formation of nicotine-1'-N-oxide and its further metabolism, including its reduction to nicotine and cotinine, highlight its chemical properties and relevance in nicotine metabolism. Studies have focused on the enzymatic pathways involved in its synthesis and breakdown, providing insights into the role of cytochrome P450 enzymes and flavin-containing monooxygenases in these processes (Cashman et al., 1992).

Scientific Research Applications

1. Analytical Chemistry Applications

Research has demonstrated the use of graphene oxide as an effective adsorbent in the isolation and preconcentration of nicotine for analytical purposes. This technique has been applied in the analysis of nicotine in biological and water samples, showcasing its potential in environmental monitoring and health research (Mahpishanian & Sereshti, 2014).

2. Neurological Studies

Studies have explored the interactions between nicotine and nitric oxide systems in the brain, particularly focusing on anxiety-like behaviors in mice. This research is significant in understanding the neurological effects of nicotine and its potential therapeutic applications (Piri, Nasehi, Shahab, & Zarrindast, 2012).

3. Electrochemical Sensing

Innovations in electrochemical sensing using materials like copper tungstate decorated reduced graphene oxide have been developed for the selective detection of nicotine. This has applications in various fields including environmental monitoring and health diagnostics (Karthika, Karuppasamy, Selvarajan, Suganthi, & Rajarajan, 2019).

4. Addiction and Smoking Cessation Studies

Nicotine’s role in addiction, particularly its interaction with nitric oxide, has been a subject of study. This research aids in developing strategies for smoking cessation and understanding the neurochemical pathways of addiction (Vleeming, Rambali, & Opperhuizen, 2002).

5. Metabolic and Biological Effect Studies

The metabolism of nicotine, including the formation of nicotine N'-oxide, has been extensively studied. This research provides insights into the pharmacologic effects of nicotine and its impact on biological systems (Yildiz, 2004).

6. Environmental Contamination and Treatment

Studies have reported on the degradation and adsorption of nicotine substances in water, emphasizing the need for effective treatment methods to mitigate nicotine-related environmental and health hazards (Maiti, Sarkar, & Liu, 2020).

Safety And Hazards

Nicotine-1’-N-oxide should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBQHICRCUQJJ-NUHJPDEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867021
Record name (-)-Nicotine 1′-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

nicotine-1'-N-oxide

CAS RN

491-26-9
Record name Nicotine 1′-N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine N'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Nicotine 1′-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTINE N'-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R173T257I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
nicotine-1'-N-oxide
Reactant of Route 2
nicotine-1'-N-oxide
Reactant of Route 3
Reactant of Route 3
nicotine-1'-N-oxide
Reactant of Route 4
nicotine-1'-N-oxide
Reactant of Route 5
nicotine-1'-N-oxide
Reactant of Route 6
nicotine-1'-N-oxide

Citations

For This Compound
485
Citations
AH Beckett, JW Gorrod, P Jenner - Journal of Pharmacy and …, 1971 - Wiley Online Library
… nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, is reported. The urinary excretion of nicotine, cotinine and nicotine-1'-N-oxide … of nicotine-1 '-N-oxide was excreted. …
Number of citations: 119 onlinelibrary.wiley.com
P Jenner, JW Gorrod, AH Beckett - Xenobiotica, 1973 - Taylor & Francis
… nicotine-1'-N-oxide (McKennis, 1965 ; Papadopoulos, 1964) and recently the anaerobic reduction in vitro of nicotine-1'-N-oxide to … noted the reduction of nicotine-1'-N-oxide to nicotine in …
Number of citations: 56 www.tandfonline.com
JA Thompson, KJ Norris, DR Petersen - Journal of Chromatography B …, 1985 - Elsevier
To investigate the formation and elimination of nicotine-1′-N-oxide (NNO) in mice treated with a single injection of nicotine, sensitive and selective methods were developed to …
Number of citations: 18 www.sciencedirect.com
H Ji, SC Moldoveanu - Contributions to Tobacco & Nicotine Research, 2022 - sciendo.com
… nicotine-1′- N -oxide to the NNK levels. A good correlation between PON and NNK or nicotine-1′- N -oxide … For this purpose, PON and nicotine-1′- N -oxide were measured by two …
Number of citations: 3 sciendo.com
AH Beckett, P Jenner, JW Gorrod - Xenobiotica, 1973 - Taylor & Francis
… Both the base and salts of nicotine-1'-N-oxide produced two … and R,R-cis-nicotine-1'-N-oxide will occupy the same relative … of nicotine-1'-N-oxide dihydrochloride (Table 3). Thus, the …
Number of citations: 20 www.tandfonline.com
RM Dajani, JW Gorrod, AH Beckett - Biochemical Pharmacology, 1975 - Elsevier
… With the exception of blood and brain most tissues reduced (−)-nicotine-1′-N-oxide in the … )-nicotine-1′-N-oxide reductase(s). It was concluded that (−)-nicotine-1′-N-oxide reductase(…
Number of citations: 39 www.sciencedirect.com
K Sugihara, S Kitamura, K Tatsumi - IUBMB Life, 1996 - Wiley Online Library
In the present study, a rat liver cytosolic enzyme responsible for reduction of S‐(‐)‐nicotine‐1′‐N‐oxide to S‐(‐)‐nicotine was investigated. We found that aldehyde oxidase (EC 1.2.3.1…
Number of citations: 20 iubmb.onlinelibrary.wiley.com
RD Sindelar, JP Rosazza… - Applied and …, 1979 - Am Soc Microbiol
… gypseum efficiently reduced nicotine-1'-N-oxide to nicotine, but no nornicotine was obtained … When nicotine-1'-N-oxide was added to growing cultures of M. gypseum, no reduction was …
Number of citations: 38 journals.asm.org
S Maeda, T Kisaki - Agricultural and Biological Chemistry, 1981 - academic.oup.com
… globiformis JTS-6 had a marked substrate specificity for nicotine-1'-N-oxide and did not degrade the other N-oxide analogues tested, showing that pyridine and pyrrolidine rings were …
Number of citations: 5 academic.oup.com
B Testa, P Jenner, AH Beckett, JW Gorrod - Xenobiotica, 1976 - Taylor & Francis
… stereoselectively transformed both synthetically and by metabolism in witro in hepatic supernatant fractions from several species to the diastereoisomeric forms of nicotine-1‘-N-oxide, ie …
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.